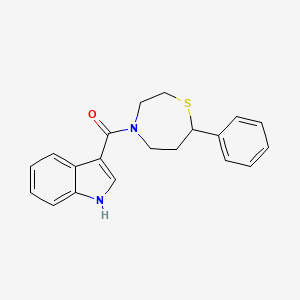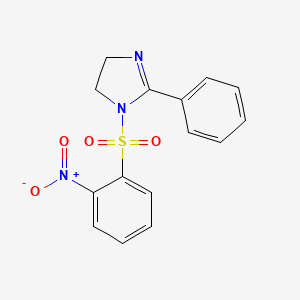
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Biological Properties and Synthesis Techniques
Biological Activities : Compounds similar to 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole have shown notable activities against various bacteria. For instance, Bertolini et al. (1989) synthesized a related sulfonamide that exhibited significant antibacterial properties against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989). Dürüst et al. (2013) synthesized 4,5-dihydroisoxazole derivatives, which are structurally similar, noting their anti-infective properties (Dürüst et al., 2013).
Synthesis Techniques : The compound's synthesis techniques have evolved over time. Castelli et al. (2000) explored the synthesis of sulphimidazole, a compound with similar structure and properties, detailing its synthesis and potential antimicrobial effects (Castelli et al., 2000). Furthermore, Borys et al. (2012) discussed the synthesis of tribromomethyl phenyl sulfone derivatives, which share some structural similarities, for potential use as pesticides (Borys et al., 2012).
Potential Therapeutic Applications
Antiprotozoal Activity : Some derivatives of 4,5-dihydroimidazole, such as those studied by Dürüst et al. (2013), have shown potential antiprotozoal activity, suggesting possible therapeutic applications in this area (Dürüst et al., 2013).
Anticholinesterase Intoxication Therapy : Goff et al. (1991) examined quaternary salt derivatives of 2-[(hydroxyimino)methyl]imidazole, which have structural resemblance, for treating anticholinesterase intoxication. This research highlights the potential of similar compounds in therapeutic applications (Goff et al., 1991).
Antimicrobial Activity : Research by Janakiramudu et al. (2017) on sulfonamides derived from similar structures demonstrated significant antimicrobial activity, suggesting that 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole derivatives could have similar uses (Janakiramudu et al., 2017).
Leishmanicidal Effects : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives that showed efficient antileishmanial activity, indicating potential applications of similar compounds in treating Leishmaniasis (Rodriguez et al., 2020).
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWUDVPESBWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)
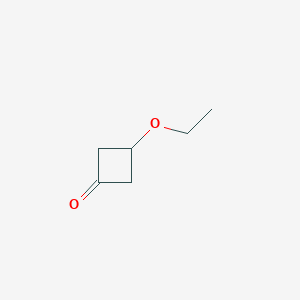
![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)
![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)
![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)
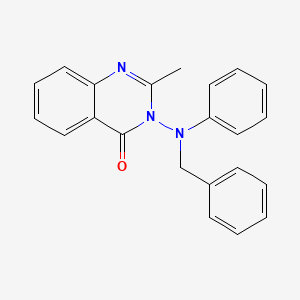
![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)
![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)
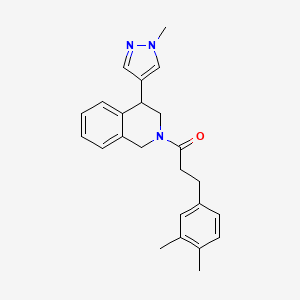
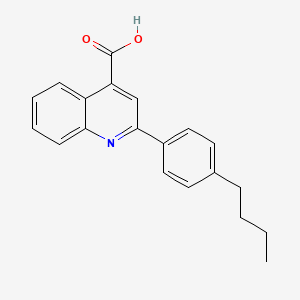
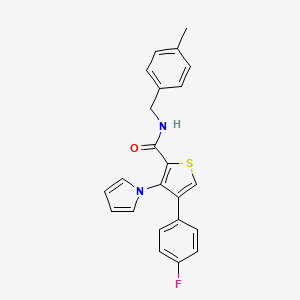
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
